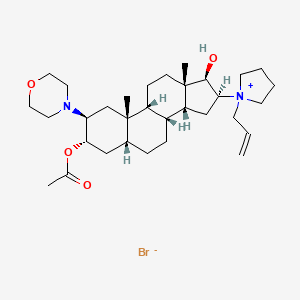
3-Acetyl-17-deacetyl Rocuronium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-17-deacetyl Rocuronium Bromide: is a chemical compound with the molecular formula C32H53N2O4.Br and a molecular weight of 609.68 g/mol . It is an impurity of Rocuronium Bromide, which is a non-depolarizing neuromuscular blocking agent used in anesthesia . This compound is significant in the field of neurology research and analytical standards .
Wirkmechanismus
Target of Action
3-Acetyl-17-deacetyl Rocuronium Bromide is a derivative of Rocuronium, which is an aminosteroid non-depolarizing neuromuscular blocker . The primary target of this compound is the cholinergic receptors at the motor end-plate . These receptors play a crucial role in muscle contraction, and by blocking them, the compound can induce muscle relaxation.
Mode of Action
The compound acts by competing for cholinergic receptors at the motor end-plate . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium . By binding to these receptors, the compound prevents the action of acetylcholine, a neurotransmitter that would normally induce muscle contraction. This results in muscle relaxation.
Biochemical Pathways
Rocuronium acts by dampening the receptor action causing muscle relaxation . This is different from the mechanism of action of depolarizing neuromuscular junction blockers, like succinylcholine, which cause continual depolarization .
Result of Action
The primary result of the action of this compound is skeletal muscle relaxation . This makes it useful in medical procedures that require muscle relaxation, such as endotracheal intubation and surgery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-17-deacetyl Rocuronium Bromide involves multiple steps. The process begins with the base-catalyzed condensation of diepoxide and pyrrolidine in methanol in the presence of sodium hydroxide . This is followed by the in-situ reduction of the keto intermediate to yield the corresponding secondary alcohol . The epoxide ring is then opened using morpholine, and subsequent selective acetylation results in the formation of the 17-acetoxy derivative . Finally, the reaction with allyl bromide produces Rocuronium Bromide .
Industrial Production Methods: The industrial production of Rocuronium Bromide, and by extension its impurities like this compound, involves scalable and efficient processes that avoid the use of column chromatography and commercially unacceptable solvents . The process parameters are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetyl-17-deacetyl Rocuronium Bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-17-deacetyl Rocuronium Bromide is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and reliability of data.
Biology: It is used in neurology research to study the effects of neuromuscular blocking agents.
Medicine: It is used in the development and testing of anesthetic drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Vergleich Mit ähnlichen Verbindungen
Rocuronium Bromide: A non-depolarizing neuromuscular blocking agent used in anesthesia.
Vecuronium Bromide: Another non-depolarizing neuromuscular blocking agent with a similar mechanism of action.
Pancuronium Bromide: A more potent non-depolarizing neuromuscular blocking agent.
Uniqueness: 3-Acetyl-17-deacetyl Rocuronium Bromide is unique due to its specific structural modifications, which result in distinct pharmacological properties . Unlike its parent compound Rocuronium Bromide, it is primarily used as an impurity standard in analytical chemistry .
Eigenschaften
CAS-Nummer |
1190105-63-5 |
|---|---|
Molekularformel |
C32H53BrN2O4 |
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(38-22(2)35)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)36;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI-Schlüssel |
BZQOUFUQMYPWEW-FMCCZJBLSA-M |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCC6)CC=C)C.[Br-] |
Kanonische SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |
Synonyme |
1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




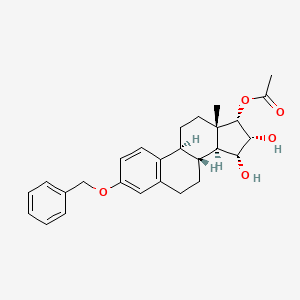
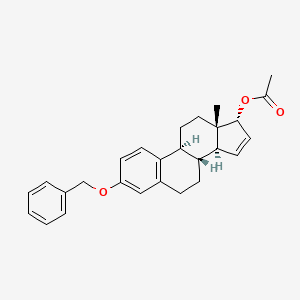
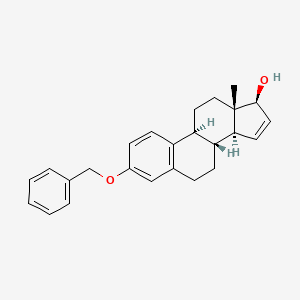
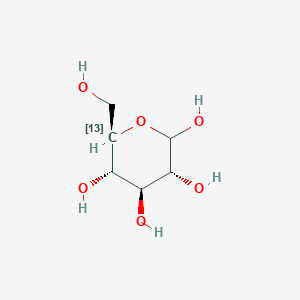
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
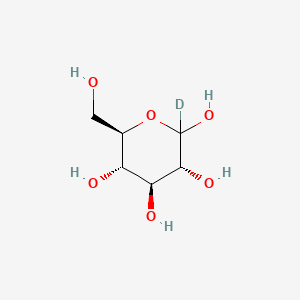

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)
